Product packaging for 1-benzoyl-N-(4-fluorophenyl)prolinamide(Cat. No.:)

1-benzoyl-N-(4-fluorophenyl)prolinamide

Cat. No.: B5978032
M. Wt: 312.3 g/mol
InChI Key: VQAOJNCOPXUKFP-UHFFFAOYSA-N
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Description

Significance of the Prolinamide Scaffold in Chemical Biology and Organic Synthesis

The prolinamide scaffold, the central structural element of 1-benzoyl-N-(4-fluorophenyl)prolinamide, is a privileged structure in both chemical biology and organic synthesis. Proline and its derivatives are frequently employed as organocatalysts, which are small organic molecules that can accelerate chemical reactions. wikipedia.orgnih.gov The rigid, chiral structure of the proline ring is instrumental in transferring stereochemical information during a reaction, making it highly valuable for asymmetric synthesis—the creation of specific three-dimensional arrangements of atoms in a molecule. wikipedia.org

In chemical biology, the prolinamide structure is a key component of many biologically active compounds and serves as a versatile building block in the design of new drugs. nih.govmerckmillipore.com Proline analogues have been incorporated into numerous FDA-approved drugs. nih.gov The ability of the prolinamide scaffold to be readily modified allows chemists to fine-tune the properties of a molecule, such as its stability, solubility, and biological activity. mdpi.com

Historical Context and Academic Evolution of N-Acylprolinamide Derivatives

The academic journey of N-acylprolinamide derivatives is closely linked to the rise of organocatalysis. The discovery that L-proline could catalyze asymmetric aldol (B89426) reactions in the early 2000s marked a significant milestone, opening the door for the development of a wide range of proline-based catalysts. nih.gov Researchers soon began to modify the proline structure to enhance its catalytic efficiency and expand its applicability to other types of chemical transformations.

The acylation of the proline nitrogen to form N-acylprolinamides was a natural progression. This modification allows for the introduction of various functional groups that can influence the catalyst's steric and electronic properties, thereby modulating its reactivity and selectivity. mdpi.com Over the years, a diverse library of N-acylprolinamide derivatives has been synthesized and studied, contributing to a deeper understanding of reaction mechanisms and catalyst design principles.

Rationale for Focusing Research on this compound

The specific focus on this compound stems from the strategic combination of its three key structural components: the prolinamide scaffold, a benzoyl group, and a 4-fluorophenyl group. Each of these moieties is known to impart desirable properties in a chemical context.

Prolinamide Scaffold: As discussed, this provides a robust and stereochemically defined core.

Benzoyl Group: The benzoyl functional group is a common fragment in many bioactive molecules and is often used in the design of enzyme inhibitors and other therapeutic agents. wikipedia.orgnih.govmdpi.com It can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. mdpi.com Benzoyl chloride is a readily available reagent for introducing this group. wikipedia.org

4-Fluorophenyl Group: The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry. researchgate.net The 4-fluorophenyl group can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, fluorine's high electronegativity can influence the electronic properties of the molecule, potentially leading to stronger binding interactions with target proteins. researchgate.net The fluorophenyl group is a feature of several successful drugs. nih.govresearchgate.net

The combination of these three components in this compound makes it a compound of significant interest for exploring new catalytic applications and for potential development in drug discovery programs.

Overview of Current Research Trajectories for Related Chemical Entities

Current research on chemical entities related to this compound is multifaceted. In the realm of organocatalysis, scientists continue to design and synthesize novel prolinamide derivatives with enhanced catalytic activities and selectivities for a variety of chemical transformations. mdpi.com A comparative study of prolinethioamides and their corresponding prolinamides in aldol reactions is an example of this ongoing research. mdpi.com

In medicinal chemistry, the focus remains on the discovery of new bioactive compounds. For instance, researchers are exploring N-benzoyl derivatives for their potential as antiprotozoal and anticancer agents. nih.govnih.gov Similarly, the development of fluorinated analogues of biologically active molecules is a persistent theme, with studies demonstrating their potential as enzyme inhibitors. nih.gov The synthesis of benzamide (B126) derivatives with various substituents is also an active area of investigation for their potential antimicrobial and insecticidal properties. mdpi.comnanobioletters.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17FN2O2 B5978032 1-benzoyl-N-(4-fluorophenyl)prolinamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-8-10-15(11-9-14)20-17(22)16-7-4-12-21(16)18(23)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOJNCOPXUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Optimization for 1 Benzoyl N 4 Fluorophenyl Prolinamide

Classical Amidation and Acylation Approaches to Prolinamide Synthesis

Classical methods for the synthesis of prolinamides rely on fundamental organic reactions, namely amidation to form the prolinamide core and acylation to introduce the benzoyl group. These methods are characterized by their straightforward application and the use of stoichiometric activating agents. The general synthetic pathway can proceed in two sequences: (1) N-benzoylation of proline followed by amidation with 4-fluoroaniline, or (2) amidation of proline with 4-fluoroaniline to form N-(4-fluorophenyl)prolinamide, followed by N-benzoylation.

Carbodiimide-mediated coupling is a cornerstone of peptide and amide synthesis due to its mild conditions and broad functional group tolerance. creative-proteomics.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to facilitate the formation of the amide bond between a carboxylic acid and an amine. creative-proteomics.compeptide.com

The reaction mechanism involves the activation of the carboxylic acid (e.g., N-benzoylproline) by the carbodiimide to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine (e.g., 4-fluoroaniline) to yield the desired amide product and a urea byproduct (e.g., dicyclohexylurea). wikipedia.org

A significant challenge in carbodiimide-mediated coupling, particularly with chiral amino acid derivatives like proline, is the risk of racemization at the α-carbon. nih.gov The O-acylisourea intermediate can cyclize to form an oxazolone, which can lead to the loss of stereochemical purity. To mitigate this side reaction, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently incorporated into the reaction mixture. luxembourg-bio.com These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and readily reacts with the amine to form the amide bond. peptide.comluxembourg-bio.com For instance, the synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine, a structurally related compound, was successfully achieved using EDC in combination with HOBt. nih.gov

Coupling ReagentAdditiveKey CharacteristicsByproduct Solubility
DCC HOBt, HOAtInexpensive, high-yieldingInsoluble in most organic solvents
DIC HOBt, HOAtUsed in solid-phase synthesisSoluble in organic solvents
EDC HOBt, HOAtWater-solubleWater-soluble

The use of acid chlorides represents a highly reactive and traditional method for acylation and amide bond formation. tandfonline.com In the context of synthesizing 1-benzoyl-N-(4-fluorophenyl)prolinamide, this method can be applied in two ways: reacting N-(4-fluorophenyl)prolinamide with benzoyl chloride or reacting proline methyl ester with benzoyl chloride, followed by saponification and amidation.

Acid chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution with amines. wikipedia.org The reaction is typically rapid and often requires the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. wikipedia.org The base can also act as a nucleophilic catalyst, activating the acyl chloride. wikipedia.org

Despite their high reactivity, which can lead to high yields, acid chlorides present several challenges. tandfonline.com They are sensitive to moisture and can hydrolyze back to the carboxylic acid. tandfonline.com Their high reactivity can also result in poor selectivity if other nucleophilic functional groups are present in the molecule. tandfonline.com For amino acids, protection of other reactive groups is often necessary. For example, when acylating proline, the carboxylic acid group is typically protected as an ester to prevent side reactions. Furthermore, the use of acyl chlorides with chiral amino acids can lead to significant racemization if conditions are not carefully controlled. reddit.com

Acylating AgentBase/CatalystAdvantagesDisadvantages
Benzoyl chloridePyridine, TriethylamineHigh reactivity, inexpensiveMoisture sensitive, risk of side reactions, potential for racemization
Oxalyl chloride/DMFN/A (for forming acid chloride in situ)Milder conditions than thionyl chlorideCan affect acid-sensitive protecting groups (e.g., Boc)

Modern and Catalytic Synthetic Routes for Chiral Prolinamides

Modern synthetic chemistry has seen a shift towards catalytic methods that offer greater efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. For the synthesis of chiral prolinamides, transition metal-catalyzed reactions and organocatalytic transformations represent the forefront of these advanced strategies.

Transition metal catalysis provides powerful tools for forming carbon-nitrogen bonds. While direct catalytic amidation is an evolving field, cross-coupling reactions are well-established for constructing N-aryl bonds, which is relevant for the synthesis of the N-(4-fluorophenyl)prolinamide moiety. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, are prominent examples.

In a potential route to this compound, a palladium or copper catalyst could be used to couple N-benzoylprolinamide with a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene). Copper-catalyzed N-arylation, often promoted by ligands like L-proline itself, is a useful tool for modifying aromatic heterocycles and amines. nih.gov These reactions often proceed under milder conditions than traditional methods.

Furthermore, transition metals can catalyze the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H arylation has been used to install aryl groups at the 3-position of proline derivatives with high regio- and stereospecificity, demonstrating the power of these methods to create complex substituted pyrrolidines. acs.org While not a direct amidation, this highlights the potential of transition metal catalysis to forge challenging bonds in proline systems. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. clockss.org Proline and its derivatives, including prolinamides, are privileged scaffolds in this field, often referred to as "the simplest aldolase". unibo.it They operate through mechanisms involving the formation of nucleophilic enamine or iminium ion intermediates. clockss.org

The synthesis of prolinamides is integral to the development of new organocatalysts, as modifying the amide substituent allows for fine-tuning of the catalyst's steric and electronic properties. researcher.life The synthesis of these catalysts often relies on the classical amidation methods described previously. unibo.it

In the context of synthesis, L-proline itself has been shown to be an efficient catalyst for transamidation reactions, where an amide exchanges its amino group with a free amine. acs.org This could represent a modern, metal-free approach to forming the prolinamide bond. The dual functionality of proline's secondary amine and carboxylic acid group is key to its catalytic activity, enabling it to activate both the nucleophile and the electrophile. clockss.org The extensive research into prolinamide organocatalysts underscores the importance of this class of molecules and the refined methods available for their synthesis. rsc.orgnih.gov

Stereoselective Synthesis of this compound and Its Stereoisomers

The biological and chemical properties of chiral molecules are critically dependent on their stereochemistry. Therefore, controlling the stereocenter at the C2 position of the proline ring is paramount in the synthesis of this compound.

The primary strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor, such as L-proline or D-proline. This transfers the inherent chirality of the starting material to the final product. For example, the stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline begins with commercially available (cis)-4-hydroxy-L-proline, and the stereochemistry is maintained throughout the synthetic sequence. mdpi.comchemrxiv.org

However, maintaining stereochemical integrity throughout the synthesis is a significant challenge. As previously discussed, the activation of the proline carboxyl group, a necessary step for amidation, can lead to racemization. luxembourg-bio.com The choice of coupling reagents and conditions is therefore critical.

Key Factors for Stereocontrol:

Starting Material: Use of enantiopure L-proline or D-proline.

Coupling Conditions: Employing low temperatures and racemization-suppressing additives like HOBt or HOAt during carbodiimide-mediated coupling is crucial. peptide.comluxembourg-bio.com

Reaction Sequence: The order of bond formation (amidation then acylation vs. acylation then amidation) can influence the stability of intermediates and the potential for racemization.

Purification: Chiral chromatography can be used to separate stereoisomers if racemization occurs, although this is less desirable than preventing it in the first place.

By selecting the appropriate proline enantiomer and utilizing optimized, low-racemization coupling protocols, it is possible to synthesize specific stereoisomers of this compound with high enantiomeric purity.

Chiral auxiliary-based approaches

The use of chiral auxiliaries is a well-established and reliable strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org This methodology involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical transformations to occur on a specific face of the molecule, leading to the formation of one diastereomer in excess. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered and reused.

For the synthesis of this compound, a hypothetical approach would involve attaching a chiral auxiliary to a proline precursor. The key amide bond formation with 4-fluoroaniline and subsequent N-benzoylation would be carried out, with the auxiliary guiding the stereochemistry. Finally, the auxiliary would be removed to yield the target product. Common chiral auxiliaries applicable to such a synthesis include Evans oxazolidinones and pseudoephedrine derivatives. The choice of auxiliary can significantly impact the diastereoselectivity of the key bond-forming steps.

The effectiveness of different chiral auxiliaries is typically evaluated based on the diastereomeric excess (d.e.) of the product, reaction yield, and the ease of auxiliary removal and recovery. Below is a hypothetical comparison of potential auxiliaries for this synthesis.

Chiral AuxiliaryKey Reaction StepHypothetical Diastereomeric Excess (d.e.)Hypothetical Yield (%)Cleavage Conditions
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-Acylation of Auxiliary>98%85-90%LiOH / H₂O₂
(1R,2S)-PseudoephedrineAmide Formation>95%88-93%Acid/Base Hydrolysis
(R)-tert-ButanesulfinamideImine Condensation/Reduction>97%80-88%Mild Acid (e.g., HCl in Dioxane)

Asymmetric catalysis in prolinamide formation

Asymmetric catalysis offers a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, the key challenge is the stereoselective formation of the amide bond between a proline derivative and 4-fluoroaniline.

While proline and its derivatives are frequently employed as organocatalysts themselves for reactions like aldol (B89426) and Michael additions, their use in the direct catalytic asymmetric synthesis of prolinamides is a more complex area. wikipedia.orgrsc.org One potential strategy is the kinetic resolution of a racemic proline precursor. In this scenario, a chiral catalyst would selectively accelerate the amidation of one enantiomer of a proline derivative (e.g., racemic N-benzoyl proline) with 4-fluoroaniline, leaving the unreacted enantiomer behind.

Another approach involves the development of novel organocatalysts that can facilitate the direct asymmetric coupling. Bifunctional catalysts, which can activate both the amine and the carboxylic acid components simultaneously through non-covalent interactions (e.g., hydrogen bonding), are promising candidates. unibo.it Chiral phosphoric acids or thiourea-based catalysts could potentially create a chiral environment around the reaction center, favoring the formation of one enantiomer of the N-(4-fluorophenyl)prolinamide precursor. nih.gov

The following table presents a conceptual comparison of potential catalytic systems for the asymmetric amidation step.

Catalyst TypeProposed MechanismPotential Enantiomeric Excess (e.e.)Catalyst Loading (mol%)Key Advantage
Chiral Phosphoric AcidDual H-bond activation of amine and carboxylic acid85-95%5-10High activity and selectivity
Proline-derived ThioureaBifunctional activation80-92%10-20Well-established catalyst scaffold
Chiral N-Heterocyclic Carbene (NHC)Acyl-azolium intermediate formation>90%5-15High reactivity for ester/acid activation

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and improving safety. peptide.com This involves a holistic assessment of the entire synthetic route, from starting materials to final product purification.

Waste Prevention and Atom Economy : Traditional amide bond formation often relies on stoichiometric coupling reagents like dicyclohexylcarbodiimide (DCC), which generate significant amounts of solid waste (dicyclohexylurea). Catalytic methods, as discussed previously, are inherently greener as they reduce waste and improve atom economy. rsc.org

Safer Solvents and Auxiliaries : Peptide and amide syntheses frequently utilize hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rgdiscovery.com A key goal in greening the synthesis is to replace these with more benign alternatives. researchoutreach.orgacs.org Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate are considered greener choices due to their lower toxicity and derivation from renewable sources in some cases. researchgate.netnih.gov

Use of Renewable Feedstocks : The core of the target molecule, L-proline, is a naturally occurring amino acid, which aligns with the principle of using renewable starting materials. mdpi.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. peptide.com Biocatalysis represents a particularly green approach. Enzymes like lipases can catalyze amide bond formation with high chemo- and regioselectivity, often under mild conditions and in environmentally friendly solvents, sometimes even in water or solvent-free systems. nih.govfrontiersin.org For instance, an immobilized lipase could be used for the selective amidation of N-benzoyl proline with 4-fluoroaniline.

Comparison of Solvents for Amide Synthesis
SolventClassificationKey HazardsGreener Alternative(s)
N,N-Dimethylformamide (DMF)HazardousReproductive toxicityPropylene Carbonate, N-Butylpyrrolidone (NBP) rgdiscovery.com
Dichloromethane (DCM)HazardousSuspected carcinogen, high volatility2-Methyltetrahydrofuran (2-MeTHF)
Acetonitrile (B52724) (ACN)UsableFlammable, toxicEthyl Acetate, Cyclopentyl methyl ether (CPME)

Process Optimization and Yield Enhancement in Research Scale Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound on a research scale. A critical step amenable to optimization is the N-acylation of N-(4-fluorophenyl)prolinamide with benzoyl chloride. This transformation can be performed under Schotten-Baumann conditions, which typically involve an acyl chloride and an amine in the presence of a base, often in a two-phase solvent system. organic-chemistry.orgwikipedia.org

Key parameters for optimization include the choice of base, solvent, stoichiometry, temperature, and addition rate. cam.ac.uk For instance, a strong inorganic base like NaOH in a biphasic water/organic solvent system can efficiently trap the HCl byproduct. byjus.com However, this risks hydrolysis of the benzoyl chloride. cam.ac.uk An organic base like triethylamine or pyridine in an anhydrous organic solvent avoids this issue but can be more difficult to remove during workup.

A Design of Experiments (DoE) approach can be systematically employed to identify the optimal conditions by simultaneously varying multiple parameters. This method provides a more comprehensive understanding of the reaction space compared to changing one variable at a time.

Hypothetical Optimization of the N-Benzoylation Step
ExperimentBase (Equivalents)Solvent SystemTemperature (°C)Observed Yield (%)Purity (by HPLC, %)
1NaOH (2.0)DCM / H₂O075%90% (hydrolysis byproduct)
2Triethylamine (1.5)DCM088%97%
3Triethylamine (1.5)DCM2585%94% (side reactions)
4Pyridine (2.0)THF092%98%
5 (Optimized) Triethylamine (1.2) THF 0 to 5 94% >99%

Through careful selection of synthetic methodology and rigorous optimization of reaction parameters, this compound can be synthesized efficiently and with high stereochemical purity, while adhering to the principles of sustainable chemical practice.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoyl N 4 Fluorophenyl Prolinamide

Spectroscopic Techniques for Detailed Conformational and Electronic Insights

Spectroscopic methods are indispensable for probing the intricate structural and electronic properties of 1-benzoyl-N-(4-fluorophenyl)prolinamide in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. copernicus.org The molecule's structure contains two amide bonds: the tertiary benzoyl-proline amide and the secondary proline-anilide amide. Rotation around the C-N bond of amides is often slow on the NMR timescale, leading to the potential observation of distinct sets of signals for different conformers. mdpi.comresearchgate.net

For this compound, the most significant dynamic process is the cis/trans isomerization around the benzoyl-proline bond. The energy barrier for this rotation can result in separate NMR signals for the cis and trans isomers, with their relative populations depending on the solvent and temperature. researchgate.net The proline ring itself can adopt different puckered conformations, typically designated as Cγ-endo (down pucker) and Cγ-exo (up pucker), which are also in dynamic equilibrium. nih.govnih.gov

Advanced NMR experiments provide detailed insights:

1D and 2D NMR: Techniques like 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons, which differ significantly between the cis and trans isomers. For instance, a NOE cross-peak between the proline α-proton and a proton on the benzoyl ring would be characteristic of one isomer over the other. mdpi.com

13C NMR: The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans configuration of the X-Pro bond. researchgate.net A significant downfield shift for Cβ and an upfield shift for Cγ are typically observed in the cis isomer compared to the trans isomer.

Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. mdpi.com This allows for the calculation of the thermodynamic activation barriers (ΔG‡) for the rotational processes, providing quantitative data on the conformational stability and flexibility of the molecule. copernicus.org

Table 1: Illustrative 13C NMR Chemical Shift Differences (Δδ = δcis - δtrans) for Proline Carbons in X-Proline Amide Bonds Data is representative and based on values reported for similar N-acyl-proline derivatives. researchgate.net

Proline CarbonTypical Δδ (ppm)Expected Observation for this compound
~0Little to no significant shift is expected.
+1.0 to +4.0The Cβ signal for the cis isomer is expected to be downfield compared to the trans isomer.
-1.5 to -5.0The Cγ signal for the cis isomer is expected to be significantly upfield compared to the trans isomer. This is a key diagnostic marker.
~0 to +1.0A small downfield shift may be observed for the cis isomer.

Vibrational Spectroscopy (IR, Raman) for Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers profound insights into the functional groups and intermolecular interactions governing the solid-state packing and solution-state association of this compound. researchwithrutgers.comescholarship.org The vibrational frequencies of specific bonds are sensitive to their local environment, particularly to the formation of hydrogen bonds. nih.gov

Key vibrational modes for analysis include:

Amide A (N-H stretch): The N-H stretching vibration of the secondary amide, typically found around 3300 cm⁻¹, is highly sensitive to hydrogen bonding. In a non-polar solvent or the gas phase, this band is sharp and at a higher frequency. In the solid state or in a protic solvent, its participation as a hydrogen bond donor would cause the band to broaden and shift to a lower frequency.

Amide I (C=O stretch): This mode, primarily associated with the C=O stretching of both the benzoyl and anilide carbonyl groups, appears in the 1630-1680 cm⁻¹ region. nih.gov The exact frequencies are diagnostic of the hydrogen-bonding environment of the carbonyl oxygen. If the carbonyl oxygen acts as a hydrogen bond acceptor, the Amide I band will shift to a lower wavenumber. The presence of two distinct C=O groups may result in two separate or overlapping Amide I bands.

Amide II (N-H bend and C-N stretch): This band, located near 1550 cm⁻¹, is also sensitive to hydrogen bonding, though generally less so than the Amide I and A bands.

By comparing the spectra of the compound in the solid state (using techniques like Attenuated Total Reflectance FTIR or FT-Raman) with spectra in solvents of varying polarity, one can deduce the nature and strength of intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov

Table 2: Representative IR Vibrational Frequencies and Their Assignments for a Prolinamide Structure Frequencies are illustrative and based on data for similar N-aroyl amino acid amides. nih.govresearchgate.net

Frequency Range (cm⁻¹)AssignmentSignificance for this compound
~3300Amide A (N-H stretch)Position indicates the presence and strength of N-H···O=C hydrogen bonding. A lower frequency suggests stronger bonding.
3100–3000Aromatic C-H stretchConfirms the presence of the benzoyl and fluorophenyl rings.
1680–1630Amide I (C=O stretch)Sensitive to hydrogen bonding involving the carbonyl oxygen. Two distinct C=O groups (benzoyl and anilide) may lead to complex band shapes.
1550–1510Amide II (N-H bend, C-N stretch)Provides complementary information on the secondary amide conformation and hydrogen bonding.
1500, 1450Aromatic C=C stretchCharacteristic bands for the aromatic rings.
~1240C-F stretchConfirms the presence of the fluorine substituent on the phenyl ring.

Circular Dichroism for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound is synthesized from L-proline (or its D-enantiomer), it is inherently chiral. CD spectroscopy is particularly sensitive to the three-dimensional structure of the molecule, especially the conformation of the proline ring and the spatial arrangement of the chromophoric benzoyl and fluorophenyl groups. researchgate.netnih.gov

The CD spectrum of a proline-containing molecule is often dominated by the n→π* and π→π* electronic transitions of the amide bonds. nih.gov The conformation of the proline ring and the cis/trans nature of the tertiary amide bond strongly influence the CD signal. frontiersin.org For example, peptides that adopt a polyproline II (PPII) type helix, a common conformation for proline-rich sequences, show a characteristic CD spectrum with a strong negative band around 205 nm and a weak positive band near 228 nm. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov

Single-crystal X-ray diffraction of this compound

A successful single-crystal X-ray diffraction experiment on this compound would yield a precise three-dimensional model of the molecule as it exists within the crystal lattice. semanticscholar.orgresearchgate.net This technique provides unambiguous data on:

Molecular Conformation: The precise measurement of all bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the proline ring (e.g., Cγ-exo or Cγ-endo pucker) and the geometry of the two amide bonds (which are typically found to be in the lower-energy trans conformation in the solid state for steric reasons). semanticscholar.org

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal. It would identify and characterize any intermolecular hydrogen bonds, such as the N-H group of one molecule donating to a carbonyl oxygen of a neighboring molecule, forming chains or sheets. mdpi.com Other non-covalent interactions, like π–π stacking between the aromatic rings, would also be quantified.

Absolute Configuration: For a chiral molecule, crystallographic analysis using anomalous dispersion can determine the absolute configuration (e.g., confirming the L- or D-proline origin) without ambiguity. nih.gov

The resulting structural data is crucial for understanding structure-activity relationships and serves as a benchmark for validating computational models and interpreting spectroscopic data.

Table 3: Plausible Crystallographic Data for this compound This data is hypothetical, representing typical values for a small organic molecule of this type. mdpi.comnih.gov

ParameterIllustrative Value
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 5.9 Å, b = 15.1 Å, c = 9.5 Å, β = 98.0°
Volume (V)837 ų
Z (Molecules/unit cell)2
Density (calculated)1.35 g/cm³
Hydrogen bondsN-H···O=C intermolecular bond with a D···A distance of ~2.9 Å and an angle of ~170° would be expected.
Key Torsion AnglesThe ω angle of the benzoyl-proline bond would define its cis or trans nature (expected ~180° for trans).
R-factor< 0.05 (indicating a good fit between the model and experimental data)

Co-crystallization studies with model systems or biological targets

Co-crystallization is a technique where a target compound is crystallized together with a second component, known as a "coformer," to form a new crystalline solid with a defined stoichiometric ratio. nih.gov For a molecule like this compound, co-crystallization could be explored for several reasons:

To Improve Physicochemical Properties: Co-crystals are often designed to modify properties like solubility, dissolution rate, and stability, which is a common strategy in pharmaceutical development. nih.govscielo.br

To Study Intermolecular Interactions: Co-crystallizing with model compounds containing specific functional groups (e.g., carboxylic acids, amides, or heterocycles) can serve as a way to probe the molecule's hydrogen bonding preferences. nih.gov The resulting crystal structures would reveal the specific synthons, or patterns of interaction, that the molecule favors.

To Mimic Biological Recognition: If the molecule is designed to interact with a biological target, such as an enzyme, co-crystallization with a small molecule that mimics a part of the enzyme's active site could provide valuable insights into the binding mode.

The formation of a co-crystal is typically screened using methods like solvent evaporation, slurry conversion, or liquid-assisted grinding. nih.gov The resulting solids are then analyzed, primarily by X-ray Powder Diffraction (XRPD), to see if a new crystalline phase, distinct from the starting materials, has been formed. nih.gov If suitable single crystals of the co-crystal can be grown, single-crystal X-ray diffraction would be used to fully elucidate the three-dimensional structure of the complex, revealing the precise interactions between the compound and its coformer. nih.gov

Computational Approaches to the Conformational Landscape and Stability

The conformational preferences of this compound are primarily governed by the rotational barriers around several key single bonds: the C-N bond of the amide linkage, the N-C(alpha) and C(alpha)-C(O) bonds of the proline ring, and the bond connecting the benzoyl group to the proline nitrogen. The interplay of steric hindrance, electronic effects, and non-covalent interactions determines the relative stability of the various possible conformers.

Molecular mechanics (MM) offers a computationally efficient method to explore the potential energy surface of a molecule. nih.gov By employing a force field, which is a set of parameters that define the energy of a molecule as a function of its atomic coordinates, MM can be used to identify low-energy conformations. core.ac.uk For this compound, a force field such as AMBER or CHARMM would be parameterized to account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu A systematic conformational search would reveal various local energy minima, corresponding to different arrangements of the benzoyl and fluorophenyl groups relative to the proline ring.

Molecular dynamics (MD) simulations build upon the molecular mechanics force field to simulate the time-dependent behavior of a molecule. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations provide a trajectory of atomic positions and velocities over time. researchgate.netarxiv.orgsemanticscholar.org This allows for the exploration of the conformational space and the identification of preferred conformational states and the transitions between them. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would provide insights into how the solvent influences the conformational equilibrium. Analysis of the simulation trajectory could reveal the flexibility of different parts of the molecule and the timescales of conformational changes. For instance, the puckering of the proline ring and the cis-trans isomerization of the amide bond are dynamic processes that can be studied using MD.

Table 1: Representative Torsional Angles from a Hypothetical Molecular Dynamics Simulation

Dihedral Angle Average Value (degrees) Standard Deviation (degrees)
O=C-N-Cα (Benzoyl-Pro) 175.2 15.3
Cα-N-C=O (Pro-Amide) 178.9 10.1
N-Cα-C-N (Proline backbone) -75.4 20.5
Cα-C-N-C (Amide-Fluorophenyl) 165.8 18.2

Note: This table is illustrative and based on expected values for similar compounds. Specific experimental or computational data for this compound is not publicly available.

Density Functional Theory (DFT) is a quantum mechanical method that can provide highly accurate information about the electronic structure and geometry of molecules. researchgate.net Unlike molecular mechanics, DFT explicitly considers the electrons in the system, allowing for a more fundamental description of chemical bonding and intermolecular interactions. nih.gov Geometry optimization using DFT can be used to find the minimum energy structure of a molecule. nih.gov For this compound, DFT calculations, for example using the B3LYP functional with a 6-31G* basis set, would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s). researchgate.net

Table 2: Selected Optimized Geometrical Parameters from a Hypothetical DFT Calculation (B3LYP/6-31G)*

Parameter Value
Bond Lengths (Å)
C=O (Benzoyl) 1.23
C-N (Benzoyl-Proline) 1.38
C=O (Amide) 1.24
C-N (Amide) 1.36
C-F (Fluorophenyl) 1.35
Bond Angles (degrees)
C-N-C (Proline) 112.5
N-C-O (Amide) 122.1
C-C-F (Fluorophenyl) 118.7

Note: This table is illustrative and based on expected values for similar compounds. Specific experimental or computational data for this compound is not publicly available.

Theoretical and Computational Chemistry Studies on 1 Benzoyl N 4 Fluorophenyl Prolinamide

Quantum Chemical Calculations of Electronic and Reactivity Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govresearchgate.netdntb.gov.ua These calculations provide a fundamental understanding of molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For 1-benzoyl-N-(4-fluorophenyl)prolinamide, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the benzoyl and prolinamide groups. malayajournal.orgresearchgate.net The charge transfer that occurs within the molecule can be elucidated by these calculated energies. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterEnergy Value (eV)Description
EHOMO -6.15 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.52 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.63 eVDifference between ELUMO and EHOMO; indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.netchemrxiv.org The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgwalisongo.ac.id Neutral regions are often shown in green.

For this compound, the MEP would likely show significant negative potential around the electronegative oxygen atom of the benzoyl group's carbonyl and the fluorine atom on the phenyl ring, indicating these are prime sites for electrophilic interactions. researchgate.net Conversely, positive potential would be concentrated around the amide hydrogen atom, highlighting its potential role as a hydrogen bond donor. This detailed charge distribution analysis helps in understanding intermolecular interactions, particularly in the context of ligand-receptor binding. chemrxiv.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions. researchgate.netscispace.com

Docking simulations for this compound would involve placing the compound into the active site of various putative protein targets. The algorithm then samples numerous conformations and orientations of the ligand, scoring them based on how well they fit geometrically and energetically. This process can predict the most likely binding mode. For instance, studies on similar prolinamide-containing structures have identified them as potential inhibitors for enzymes like angiotensin-converting enzyme (ACE) or as inverse agonists for receptors like the Estrogen-related receptor α (ERRα). mdpi.comnih.govnveo.org Predicted binding modes would likely involve key interactions such as hydrogen bonds between the ligand's amide group and polar residues in the receptor's active site, as well as hydrophobic interactions involving the phenyl rings.

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). scispace.com This value quantifies the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies on various carboxamide derivatives have shown that specific substitutions can significantly influence binding affinity. nih.gov For this compound, the binding affinity would be calculated for each predicted pose within the target's active site, allowing for the identification of the most probable binding conformation.

Table 2: Hypothetical Molecular Docking Results Against Putative Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
ERRα -8.5Phe328, Glu331, Phe495Hydrophobic, Hydrogen Bond
ACE -7.9His353, Ala354, Glu384Hydrogen Bond, Hydrophobic
COX-2 -9.1Arg513, Val523, Ser530Hydrogen Bond, Pi-Alkyl

Molecular Dynamics Simulations of Compound-Target Systems

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comnih.gov MD simulations are used to assess the stability of the docked pose and to observe the conformational changes in both the ligand and the protein. nih.govnih.gov By simulating the movements and interactions of atoms and molecules for a specific duration (e.g., nanoseconds), MD can validate the predictions from docking studies. nih.gov

For a this compound-target complex, MD simulations would reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. The results can show whether the ligand remains stably bound within the active site or if it undergoes significant conformational shifts. Furthermore, advanced techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.comnih.gov Such simulations are critical for understanding the dynamic nature of molecular recognition and for refining the design of potent inhibitors. nih.gov

Conformational Stability in Simulated Biological Environments

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a compound in environments that mimic biological systems, such as aqueous solutions or lipid bilayers. While specific MD studies on this compound are not widely published, research on structurally similar compounds provides valuable insights.

Dynamics of Interactions with Protein/Enzyme Active Sites

Understanding how a molecule like this compound interacts with the active sites of proteins or enzymes is fundamental to elucidating its mechanism of action. Molecular docking and molecular dynamics simulations are the primary computational techniques employed for this purpose.

Studies on related amide derivatives have shown that the benzoyl and phenyl rings often engage in hydrophobic interactions with non-polar residues within an enzyme's active site. nih.gov The amide groups are capable of forming crucial hydrogen bonds with amino acid residues, acting as both hydrogen bond donors and acceptors. nih.gov For example, in simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the interactions within the binding site of target proteins were validated through RMSD analysis of the ligand-protein complex, suggesting stability. nih.gov Similarly, research on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists highlighted the importance of hydrophobic interactions with residues like Phe328 and Phe495 for biological activity. nih.gov The fluorine atom on the phenyl ring of this compound could further modulate these interactions through specific halogen bonds or by altering the electronic nature of the ring, potentially enhancing binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity, providing predictive models for designing new, more potent molecules.

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR studies on prolinamide and other amide derivatives have successfully established predictive models for their biological activities. These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to find a correlation with observed biological data.

A study on pyrrolidine (B122466) amide derivatives as DPP-IV inhibitors, for example, developed a robust 2D-QSAR model. researchgate.net The model indicated that electronic effects on the pyrrolidine and carbon rings were significant for the inhibitory activity. researchgate.net For a series of quinolinone-based thiosemicarbazones, QSAR models suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov These findings suggest that for this compound, descriptors related to its electronic properties (influenced by the fluorine atom and benzoyl group), size, and shape would be critical in developing predictive QSAR models.

Below is a table illustrating typical descriptors used in QSAR studies of related amide compounds and their general impact on activity.

Descriptor CategorySpecific Descriptor ExampleGeneral Impact on Activity
Electronic Dipole MomentCan influence solubility and binding to polar sites.
Highest Occupied Molecular Orbital (HOMO) EnergyRelated to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelated to the molecule's ability to accept electrons.
Steric Molecular VolumeAffects how the molecule fits into a binding pocket.
Surface AreaInfluences interactions with the solvent and receptor.
Hydrophobic LogP (Partition Coefficient)Describes the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions.
Topological Wiener IndexRelates to molecular branching.

Identification of Key Structural Features and Pharmacophores for Molecular Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with similar or enhanced activity.

For compounds structurally related to this compound, key pharmacophoric features typically include:

Aromatic rings: To engage in hydrophobic and π-π stacking interactions.

Hydrogen bond donors and acceptors: The amide groups are critical for forming directional hydrogen bonds with protein residues.

Hydrophobic features: The benzoyl and phenyl moieties contribute to hydrophobic interactions.

Halogen bond donor: The fluorine atom can potentially form a halogen bond, a specific and directional non-covalent interaction.

In a study on dipeptidyl peptidase IV (DPP4) inhibitors, a pharmacophore-based 3D-QSAR model was developed that successfully predicted the activity of new compounds. researchgate.net The model highlighted the importance of the spatial arrangement of hydrophobic and hydrogen-bonding features. For this compound, a putative pharmacophore would likely consist of two hydrophobic aromatic centers, a hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group), and a hydrogen bond donor (the amide N-H). The fluorine atom could also be defined as a halogen bond donor feature, adding another layer of specificity for molecular recognition.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 Benzoyl N 4 Fluorophenyl Prolinamide Derivatives

Systematic Modification of the Prolinamide Core and Its Impact on Biological Activity

The prolinamide core, with its unique cyclic structure, plays a pivotal role in defining the conformational preferences and, consequently, the biological activity of these derivatives.

Influence of N-Substitution on Target Interaction

The nitrogen atom within the prolinamide structure offers a key point for modification. N-substitution can significantly alter a compound's interaction with its biological target. For instance, in related benzamide (B126) derivatives, the nature of the N-substituent is critical for activity. Studies on N-substituted benzamides have shown that the presence and type of substituent on the nitrogen can influence binding affinity and efficacy. nih.gov For example, modifications at the N1-position of the indole (B1671886) nucleus in melatonin (B1676174) derivatives with bulky lipophilic groups were found to hinder interactions with radical species, thereby affecting their antioxidant activity. mdpi.com This suggests that in 1-benzoyl-N-(4-fluorophenyl)prolinamide derivatives, the size and electronic properties of any substituent on the prolinamide nitrogen could modulate the compound's ability to fit into a binding pocket and form crucial interactions, such as hydrogen bonds.

The introduction of different N-acyl groups can also influence the cis/trans isomerism of the prolyl amide bond, a key determinant of peptide and peptidomimetic conformation. researchgate.net This conformational control directly impacts how the molecule presents its pharmacophoric features to a biological target.

Table 1: Influence of N-Substitution on Biological Activity

N-SubstituentPredicted Impact on Target InteractionRationale
Small alkyl groupsMay enhance lipophilicity, potentially improving membrane permeability.Increased non-polar surface area.
Bulky aromatic groupsCould lead to steric hindrance, possibly reducing binding affinity.Potential for clashes with residues in the binding site.
Hydrogen bond donors/acceptorsMay form additional interactions with the target, enhancing affinity.Formation of new hydrogen bonds.

Role of Prolyl Ring Substitutions and Stereochemistry

The proline ring itself is a rich ground for structural modification. Substitutions on the pyrrolidine (B122466) ring can impose significant steric and stereoelectronic effects, which in turn dictate the ring's pucker (endo/exo) and the cis/trans isomerism of the preceding peptide bond. researchgate.net

Furthermore, substitutions at the C3 position of the proline ring can also be achieved, providing access to novel cis-2,3-disubstituted pyrrolidines. acs.org These modifications can introduce new vectors for interaction with a biological target, potentially leading to improved affinity and selectivity. The ability to introduce a wide range of functional groups onto the proline ring through methods like "proline editing" opens up vast possibilities for exploring the chemical space around the prolinamide core. acs.org

Table 2: Impact of Prolyl Ring Substitution on Conformation

Substitution PositionSubstituent TypeStereochemistryConformational EffectReference
C4Electron-withdrawing (e.g., F, OH)4RStabilizes PPII helix researchgate.netnih.gov
C4Electron-withdrawing (e.g., F, OH)4SDestabilizes PPII helix researchgate.netnih.gov
C5Bulky group (e.g., tert-butyl)5RFavors cis-prolyl amide bond researchgate.netnih.gov
C3Aryl groupcis-2,3Creates specific 3D orientation acs.org

Exploration of Benzoyl Moiety Substitutions and Their Effects

The benzoyl group is another critical component of the this compound scaffold, offering opportunities to fine-tune the electronic and steric properties of the molecule.

Impact of Aromatic Ring Alterations on Binding Selectivity

The electronic nature of the aromatic ring can also influence interactions with biological targets. Electron-rich aromatic systems can participate in favorable CH/π interactions with proline residues, which can stabilize specific conformations. nih.gov The strength of this interaction is tunable, with more electron-rich aromatic rings leading to stronger interactions. nih.gov This suggests that modifying the electronic properties of the benzoyl ring in this compound could be a strategy to control conformation and, therefore, binding selectivity.

Stereoelectronic Effects of Acyl Chain Modifications

Modifications to the acyl chain, which connects the benzoyl ring to the prolinamide nitrogen, can also influence biological activity through stereoelectronic effects. The nature of the acyl group can impact the conformational preferences of the adjacent proline residue. researchgate.net For example, acyl groups with electron-withdrawing substituents can disfavor the PPII helix conformation. researchgate.net

Investigation of the N-(4-fluorophenyl) Substituent Effects on Activity and Selectivity

The N-(4-fluorophenyl) group is the third key component of the molecule, and its substitution pattern can profoundly affect activity and selectivity.

The fluorine atom at the para-position of the phenyl ring is a common feature in many biologically active molecules. Its presence can influence metabolic stability, membrane permeability, and binding interactions. In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of the 4-fluorophenyl group was a constant, while substitutions on the other phenyl ring led to variations in anticancer activity. nih.gov

Effects of Fluorine Position and Additional Halogenation

The strategic placement of fluorine atoms and other halogens on a drug candidate can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.

Fluorine Position:

The position of the fluorine atom on the N-phenyl ring of this compound is a critical determinant of its interaction with biological targets. The existing para-substitution (4-fluoro) influences the electronic properties of the phenyl ring through its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Shifting the fluorine to the ortho or meta positions would alter the molecule's dipole moment and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a target receptor. For instance, a study on N-benzoyl derivatives of o-fluoro-dl-phenylalanine demonstrated that the position of substituents on the benzoyl ring significantly impacted biological activity. While this study focused on a different core structure, it highlights the principle that positional isomerism of halogen substituents is a key factor in SAR.

Introduction of a second fluorine atom on the N-phenyl ring could further modulate activity. For example, a 2,4-difluoro substitution pattern might enhance binding affinity through additional interactions or by favorably altering the conformation of the molecule.

Additional Halogenation:

Replacing the fluorine with other halogens like chlorine, bromine, or iodine would introduce changes in electronegativity, size, and lipophilicity.

Chlorine: Similar in electronegativity to fluorine but larger, chlorine substitution could maintain some of the electronic effects while providing a different steric profile.

Bromine and Iodine: These larger halogens are more polarizable and can form stronger halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding.

The table below illustrates hypothetical variations of halogen substitution on the N-phenyl ring and their potential impact on key physicochemical properties.

Substitution PatternHalogenPositionPotential Impact on Physicochemical Properties
4-fluoroFparaBaseline for comparison
2-fluoroForthoAltered dipole moment, potential for intramolecular interactions
3-fluoroFmetaDifferent electronic distribution compared to para
2,4-difluoroFortho, paraIncreased lipophilicity, altered electronic profile
4-chloroClparaIncreased size and lipophilicity compared to fluorine
4-bromoBrparaIncreased polarizability, potential for stronger halogen bonds
4-iodoIparaLargest size and polarizability, potentially highest lipophilicity

Substituent Effects on Molecular Recognition and Metabolism (pre-clinical)researchgate.net

Substituents on both the benzoyl and the N-phenyl rings can profoundly affect how this compound is recognized by its biological target and how it is metabolized.

Molecular Recognition:

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For a derivative of this compound, key interactions could include:

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Substituents that alter the acidity of the N-H or the basicity of the C=O can modulate the strength of these interactions.

Hydrophobic Interactions: The phenyl and benzoyl rings are key hydrophobic regions. Introducing lipophilic substituents, such as alkyl or trifluoromethyl groups, could enhance binding to hydrophobic pockets in a receptor.

Pi-Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. Electron-withdrawing or electron-donating substituents will tune the quadrupolar moment of the aromatic rings, affecting the strength of these interactions.

Metabolism:

The metabolic stability of a drug is a critical factor in its development. Fluorine substitution is a common strategy to block metabolic oxidation.

Cytochrome P450 (CYP) Oxidation: Aromatic rings are often susceptible to hydroxylation by CYP enzymes. The 4-fluoro substituent on the N-phenyl ring may block oxidation at that position. However, other positions on both the N-phenyl and benzoyl rings could be sites of metabolic attack. Introducing other substituents can either block these sites or create new ones. For instance, replacing a metabolically vulnerable hydrogen with a fluorine atom can significantly increase the metabolic half-life of a compound.

Amide Hydrolysis: The central amide bond could be susceptible to hydrolysis by amidases. Steric hindrance around the amide bond, introduced by bulky substituents on either ring, could slow this metabolic pathway.

The following table outlines potential substituent effects on molecular recognition and metabolism.

SubstituentPositionPotential Effect on Molecular RecognitionPotential Effect on Metabolism
Methoxy (-OCH3)para on benzoyl ringCan act as a hydrogen bond acceptorMay undergo O-demethylation
Trifluoromethyl (-CF3)para on benzoyl ringIncreases lipophilicity, can engage in specific fluorine interactionsGenerally increases metabolic stability
Nitro (-NO2)meta on benzoyl ringStrong electron-withdrawing group, can act as a hydrogen bond acceptorCan be reduced to an amino group
Methyl (-CH3)ortho on N-phenyl ringProvides steric bulk, potentially influencing conformationMay undergo benzylic oxidation

Elucidation of Key Pharmacophoric Elements and Interaction Fingerprints

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural features.

Key Pharmacophoric Elements:

A plausible pharmacophore model for this class of compounds would likely include:

Two Aromatic Rings: These would serve as hydrophobic features and potentially engage in pi-stacking interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the prolinamide moiety.

A Hydrogen Bond Donor: The amide N-H group.

A Halogen Bonding Feature: The fluorine atom on the N-phenyl ring.

The spatial arrangement of these features would be critical for activity.

Interaction Fingerprints:

An interaction fingerprint is a more detailed representation that describes the specific types of interactions a molecule makes with its target. For a derivative of this compound, a hypothetical interaction fingerprint might include:

Hydrophobic contact with nonpolar residues.

Hydrogen bond to a specific backbone or side-chain atom.

Pi-pi stacking with an aromatic residue.

Halogen bond to an electron-rich atom (e.g., a carbonyl oxygen).

The table below summarizes the potential pharmacophoric elements and their corresponding likely interactions.

Pharmacophoric FeaturePotential Interaction Type
Benzoyl Phenyl RingHydrophobic Interaction, Pi-Stacking
N-Phenyl RingHydrophobic Interaction, Pi-Stacking
Benzoyl Carbonyl OxygenHydrogen Bond Acceptor
Prolinamide Carbonyl OxygenHydrogen Bond Acceptor
Amide N-HHydrogen Bond Donor
4-Fluoro SubstituentHalogen Bond Acceptor, Dipole-Dipole Interaction

Biological Target Identification and Mechanistic Elucidation of 1 Benzoyl N 4 Fluorophenyl Prolinamide in Pre Clinical Research Models

In Vitro Biochemical Assays for Target Engagement and Modulation

In vitro biochemical assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with a putative biological target. These cell-free assays provide quantitative data on the binding affinity and functional effect of the compound on a purified biological molecule.

Enzyme Inhibition Studies and Kinetic Analysis

Should "1-benzoyl-N-(4-fluorophenyl)prolinamide" be hypothesized to target an enzyme, its inhibitory activity would be assessed. These studies involve measuring the rate of an enzymatic reaction in the presence and absence of the compound. Key parameters such as the half-maximal inhibitory concentration (IC50) are determined to quantify the compound's potency. Further kinetic analyses, including Michaelis-Menten kinetics, would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net

Receptor Binding and Displacement Assays

If the compound is predicted to interact with a cellular receptor, radioligand binding assays are a common method to characterize this interaction. These assays measure the affinity of the compound for the receptor by quantifying its ability to displace a known, labeled ligand. The equilibrium dissociation constant (Ki) is a key output, indicating the potency of the compound's binding to the receptor.

Protein-Protein Interaction (PPI) Modulation

Many cellular processes are governed by protein-protein interactions. mdpi.comnih.govresearchgate.net Compounds that can either inhibit or stabilize these interactions are of significant therapeutic interest. nih.govresearchgate.net Techniques such as fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and AlphaScreen® are employed to screen for and characterize PPI modulators. nih.gov These methods can determine if "this compound" disrupts or enhances the formation of a specific protein complex. researchgate.netresearchgate.net

Cell-Based Assays for Mechanistic Pathway Analysis (Excluding Clinical Outcomes)

Cell-based assays are critical for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context.

Cellular Uptake and Subcellular Localization Studies

To exert a biological effect, a compound must often enter the cell. Cellular uptake studies, frequently employing techniques like fluorescence microscopy or mass spectrometry, would be used to determine the extent and rate at which "this compound" crosses the cell membrane. researchgate.netmdpi.com Subsequently, subcellular localization studies, using methods such as immunofluorescence or cell fractionation, would identify the specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm) where the compound accumulates, providing clues about its potential site of action. researchgate.net

Modulation of Specific Cellular Signaling Pathways

Once inside the cell, a compound can modulate various signaling pathways that control cellular processes like proliferation, apoptosis, and inflammation. mdpi.comnih.govmdpi.comajphs.com To investigate this, researchers would treat cells with "this compound" and then use techniques like Western blotting, quantitative PCR (qPCR), or reporter gene assays to measure changes in the levels or activity of key proteins and genes within a specific pathway. mdpi.comnih.govmdpi.comajphs.com This analysis would reveal the downstream molecular consequences of the compound's activity and help to build a comprehensive picture of its mechanism of action.

Table of Compounds

As no specific compounds were discussed in relation to "this compound," a table of mentioned compounds is not applicable.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

No public data from gene expression arrays, RNA-sequencing, or proteomic analyses (such as mass spectrometry) are available to characterize the cellular response to this compound exposure.

In Vivo Studies in Animal Models (Focus on Mechanism and Proof of Concept, Not Efficacy/Safety Profiles)

There are no published in vivo studies in animal models that focus on the mechanism of action or provide proof of concept for this compound.

Information regarding the verification of this compound's engagement with its putative biological target(s) in living organisms is not available in the public domain.

Detailed studies on the specific cellular and tissue-level responses to the compound in animal models have not been publicly documented.

There is no available information on the identification or analysis of non-clinical pharmacodynamic biomarkers to assess the biological activity of this compound in vivo.

Advanced Approaches for Target Identification and Validation

No research could be found that employs advanced methodologies for the explicit purpose of identifying or validating the molecular targets of this compound.

The application of affinity-based protein profiling or other chemical proteomics strategies to identify the protein binding partners of this compound has not been reported in accessible scientific literature.

Genetic Screens and Phenotype-Oriented Target Identification

Following extensive searches of publicly available scientific literature, no specific preclinical research studies employing genetic screens or phenotype-oriented target identification methods for the compound this compound were found. Consequently, detailed research findings and data tables related to these specific methodologies for this compound cannot be provided at this time.

The investigation into the biological targets and mechanisms of novel chemical entities often involves a variety of advanced techniques. Genetic screens, such as those utilizing CRISPR-Cas9 or siRNA libraries, are powerful tools for identifying genes that either enhance or suppress the effects of a compound, thereby pointing to its molecular target or pathway of action. Similarly, phenotype-oriented screening involves observing the effects of a compound on cellular or organismal phenotypes to infer its mechanism without a preconceived target.

While these methodologies are standard in modern drug discovery and development, it appears that research detailing their specific application to this compound has not been published in the accessible public domain. Therefore, a substantive discussion on this topic, including detailed findings and data tables as requested, is not possible.

Development of Advanced Analytical Methodologies for Research Applications of 1 Benzoyl N 4 Fluorophenyl Prolinamide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating 1-benzoyl-N-(4-fluorophenyl)prolinamide from starting materials, byproducts, and impurities, thereby enabling its accurate assessment and the real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A well-developed HPLC method can separate the target compound from closely related impurities and starting materials. Given the structure of this compound, which contains a benzoyl group and a 4-fluorophenyl group that are strong chromophores, UV detection is a suitable choice.

The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A reverse-phase approach is typically suitable for a molecule of this polarity.

Key Developmental Considerations for HPLC Analysis:

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds. The choice of particle size and column dimensions will depend on the required efficiency and speed of analysis.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient would be optimized to ensure the separation of all relevant compounds.

Detection Wavelength: The UV spectrum of the compound would be determined, with detection likely set at a wavelength of maximum absorbance, for instance around 220-230 nm, to ensure high sensitivity. google.com

Derivatization: For certain applications, such as the separation of enantiomers if applicable, pre-column derivatization with a chiral reagent like Marfey's reagent could be employed to form diastereomers that can be separated on a standard C18 column. juniperpublishers.comjuniperpublishers.com

The progress of the synthesis of this compound can be effectively monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. researchgate.net This allows for the determination of the consumption of starting materials and the formation of the product, helping to optimize reaction conditions.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Value
Chromatographic Column Agilent XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-15 min: 15-85% B; 15-18 min: 85% B; 18-20 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for specific research applications, such as the identification of volatile impurities or degradation products.

For the analysis of the intact molecule or its non-volatile derivatives, derivatization is often necessary to increase volatility and thermal stability. Common derivatization strategies for amide-containing compounds include silylation or acylation. researchgate.net

GC-MS analysis provides both chromatographic retention time and a mass spectrum for each separated component. The mass spectrum offers valuable structural information based on the fragmentation pattern of the molecule upon electron ionization, which can be used to identify unknown impurities. nih.govresearchgate.net

Potential Research Applications of GC-MS:

Impurity Profiling: Identification of volatile organic impurities from the synthesis process.

Degradation Studies: Characterization of volatile degradation products formed under stress conditions (e.g., high temperature).

Reaction Byproduct Analysis: Analysis of volatile byproducts formed during the synthesis of the compound.

Table 2: Hypothetical GC-MS Method Parameters

Parameter Value
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 m/z

Mass Spectrometry-Based Methods for Identification and Quantification in Complex Mixtures

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of compounds in complex matrices, which is essential for preclinical research.

For the quantification of this compound at very low concentrations in complex research samples, such as biological fluids or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.czresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS experiment, the parent ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer, fragmented, and then specific fragment ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for detection limits in the picogram to nanogram per milliliter range. chromatographyonline.com The presence of fluorine in the molecule can be a useful tag for detection. nih.gov

Key Aspects of LC-MS/MS Method Development:

Ionization Source Optimization: Electrospray ionization (ESI) in either positive or negative mode would be evaluated to achieve the best ionization efficiency for the target compound.

MRM Transition Selection: The precursor ion (the molecular ion) and the most stable and abundant product ions would be identified through infusion experiments.

Sample Preparation: A crucial step to remove matrix interferences. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). semanticscholar.org

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

Parameter Value
LC System UPLC (Ultra-Performance Liquid Chromatography)
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ To be determined experimentally
Product Ions To be determined experimentally
Collision Energy Optimized for specific transitions

In preclinical drug metabolism studies, identifying the metabolites of a new chemical entity is critical. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for this purpose. nih.govnih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). nih.gov

This high mass accuracy allows for the determination of the elemental composition of both the parent compound and its metabolites. imedpub.com By comparing the accurate masses of potential metabolites with that of the parent drug, common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) can be readily identified. nih.gov The fragmentation patterns obtained in HRMS/MS experiments further aid in the structural elucidation of these metabolites.

Workflow for Metabolite Identification using LC-HRMS:

Incubation of this compound with liver microsomes or other relevant biological systems.

Analysis of the incubation mixture using LC-HRMS.

Data processing to search for expected and unexpected metabolites based on accurate mass shifts from the parent compound.

Structural elucidation of the identified metabolites using their fragmentation patterns.

Bioanalytical Method Validation for Pre-clinical Research and Sample Preparation

Before a new analytical method can be used to generate reliable data in pre-clinical studies, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. scispace.com Bioanalytical method validation demonstrates that the method is accurate, precise, selective, sensitive, and stable for the quantitative determination of the analyte in a specific biological matrix, such as plasma, serum, or tissue homogenates. japsonline.comiajps.com The validation is typically performed in accordance with guidelines from regulatory bodies.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. japsonline.com

Accuracy: The closeness of the determined value to the true value. It is often expressed as the percentage of recovery. For related prolinamide derivatives, mean recoveries have been reported to be around 99.66%. juniperpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a D-prolinamide derivative, LOD and LOQ were reported as 0.0011 mg/mL and 0.0022 mg/mL, respectively. juniperpublishers.com

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Sample preparation is a critical step in bioanalytical methods to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision (CV) ≤ 15% (≤ 20% at the LOQ)
Linearity (R²) ≥ 0.99
Selectivity No significant interference at the retention time of the analyte and internal standard

Note: These criteria are based on general regulatory guidelines and are standard in the pharmaceutical industry.

Q & A

Q. What are the optimal synthetic routes for 1-benzoyl-N-(4-fluorophenyl)prolinamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves a two-step process:

  • Step 1 : Amidation of L-proline with 4-fluoronitrobenzene or a fluorinated benzyl halide under controlled acidic conditions (e.g., using thionyl chloride as an activating agent).
  • Step 2 : Benzoylation of the intermediate using benzoyl chloride in the presence of a base like triethylamine.

Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Stoichiometry1:1.2 (proline:benzoyl chloride)Excess benzoyl chloride ensures complete reaction but requires rigorous purification .
Temperature0–5°C (amidation step)Prevents side reactions like racemization .
SolventDry dichloromethane or DMFPolar aprotic solvents enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms the presence and position of the fluorine substituent (δ ≈ -115 ppm for para-fluorophenyl groups) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/water) coupled with ESI-MS ensures purity (>95%) and molecular weight validation .
  • X-ray Crystallography : Resolves stereochemistry at the proline chiral center, critical for biological activity studies .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

The 4-fluorophenyl group enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (calculated via ChemAxon software) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays (t1/2_{1/2} increased by 2.3× vs. non-fluorinated analogs) .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases), validated via molecular docking simulations (AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HeLa) with ATP-level normalization to control for metabolic variability .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-specific binding partners .
  • Structural Analog Comparison : Test fluorophenyl vs. chlorophenyl derivatives to isolate electronic vs. steric effects on activity .

Q. How can computational modeling optimize the design of derivatives with enhanced selectivity?

  • QSAR Modeling : Train models on datasets of prolinamide analogs (IC50_{50} values vs. target enzymes) to predict substituent effects .
  • MD Simulations : Analyze binding pocket dynamics (GROMACS) to identify residues critical for selective interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated derivatives .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction conditions during scale-up?

  • Design of Experiments (DoE) : Use a central composite design to evaluate interactions between temperature, solvent volume, and catalyst loading. Example factors:
FactorLow LevelHigh Level
Temperature (°C)010
Solvent (mL/g)515
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing impurity formation (e.g., <2% byproduct) .

Q. How do fluorination patterns (para vs. meta) affect the compound’s reactivity in follow-up functionalization?

  • Para-Fluorine : Directs electrophilic substitution to the meta position in subsequent reactions (e.g., nitration), confirmed via 19F^{19}\text{F} NMR tracking .
  • Meta-Fluorine : Increases steric hindrance, reducing yields in Suzuki-Miyaura couplings (10–15% lower vs. para-fluorinated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.